N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride
Description
N-[(1-Ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine hydrochloride is a pyrazole-based amine derivative with a hydrochloride salt.
- A pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1.
- An amine-linked ethylpyrazolylmethyl side chain.
- Hydrochloride salt formation, likely enhancing solubility and stability.
Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their versatile reactivity and structural tunability. The hydrochloride salt form is common in drug development to improve bioavailability .
Properties
Molecular Formula |
C11H18ClN5O |
|---|---|
Molecular Weight |
271.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5O.ClH/c1-4-16-6-5-9(13-16)7-12-10-8-15(2)14-11(10)17-3;/h5-6,8,12H,4,7H2,1-3H3;1H |
InChI Key |
CHLPMLUSIXTFTH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2OC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydroch
Biological Activity
N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride, also known by its CAS number 1856031-69-0, is a complex organic compound exhibiting significant biological activity. This article delves into its chemical properties, synthesis, biological mechanisms, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈ClN₅O |
| Molecular Weight | 271.75 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1856031-69-0 |
The structure of this compound features two pyrazole rings, contributing to its unique reactivity and biological interactions. The presence of the methoxy group enhances its solubility and bioavailability.
Synthesis
The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine typically involves the condensation of 1-ethylpyrazole with 3-methoxy-1-methylpyrazol under acidic or basic conditions. Common catalysts include p-toluenesulfonic acid or sodium hydroxide, with reactions often promoted by heating to improve yield and purity .
Biological Mechanisms
Research indicates that N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine exhibits several biological activities, primarily through enzyme inhibition and receptor modulation. Its mechanisms of action include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and potentially lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : It interacts with various receptors, influencing signaling pathways that are crucial for cellular communication and response to external stimuli .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Anti-Cancer Activity
A study demonstrated that N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine significantly inhibited the growth of certain cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through modulation of apoptotic pathways .
Anti-inflammatory Effects
In a model of inflammation, this compound reduced markers of inflammation in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. The underlying mechanism involves the inhibition of pro-inflammatory cytokines .
Interaction Studies
Interaction studies reveal that N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amines bind selectively to target enzymes and receptors. These studies are crucial for understanding pharmacodynamics and pharmacokinetics, which inform therapeutic applications.
Comparative Analysis
The biological activity of N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amines can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-1-methyl-pyrazole | Contains a pyrazole core but lacks additional substituents | Simpler structure with fewer functional groups |
| 1-Ethyl-3-methyl-pyrazole | Another pyrazole derivative with different substituents | Variation in substituents affects reactivity |
| N-(4-Bromophenyl)-N-(pyrazolyl)methyl amine | Features a phenyl group attached to a pyrazole | Different functional groups alter biological activity |
The distinct combination of functional groups in N-[ (1-Ethyl-pyrazol -3 -yl)methyl]-3 -methoxy -1 -methyl -1H -pyrazole -4 -amine enhances its reactivity and biological potential compared to these similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrazole derivatives from the evidence, focusing on substituent effects, synthesis methods, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Melting Points: Chlorinated derivatives (e.g., 3a, 3d) exhibit higher melting points (133–183°C) compared to non-halogenated amines (104–107°C in ), suggesting halogenation enhances crystallinity . The hydrochloride salt in (157–158°C) has a higher melting point than its neutral analogs, likely due to ionic interactions .
Synthetic Methods :
- Carboxamide derivatives () employ EDCI/HOBt coupling in DMF, yielding 62–71% .
- Amine derivatives () use nucleophilic substitution with cesium carbonate and copper catalysts, yielding ≤17.9% due to steric hindrance from cyclopropyl groups .
Spectral Trends :
- Pyrazole-carboxamides () show characteristic singlet peaks at δ ~8.12 for the pyrazole proton .
- Methoxyethyl substituents () exhibit triplet NMR signals (δ 3.59–3.50) for CH₂ groups adjacent to oxygen .
Structural Flexibility :
- The target compound’s ethylpyrazolylmethyl side chain is distinct from the carboxamide or pyridinyl groups in analogs. This may influence solubility and receptor binding in pharmacological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
